
1-(4-Ethylpiperidin-4-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring, which is substituted with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane structure .
Industrial Production Methods: the general approach involves multistep synthesis starting from commercially available feedstocks, followed by cyclization and elaboration steps such as ring-closing metathesis and reduction .
化学反应分析
Types of Reactions: 1-(4-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
1-(4-Ethylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex nitrogen heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for designing bioactive molecules.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
相似化合物的比较
Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen heterocycle with similar applications in drug discovery.
Azepane: The parent seven-membered nitrogen heterocycle without the ethyl substitution.
Uniqueness: 1-(4-Ethylpiperidin-4-yl)azepane is unique due to its combination of a seven-membered azepane ring with a piperidine ring substituted with an ethyl group. This structural feature provides distinct chemical and biological properties, making it a valuable scaffold for developing new bioactive compounds .
属性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-(4-ethylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3 |
InChI 键 |
ADXUKIDVHKKLLR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCNCC1)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


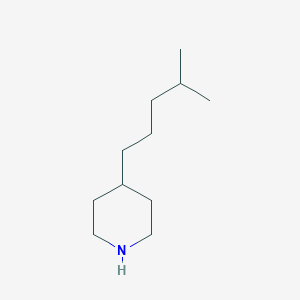

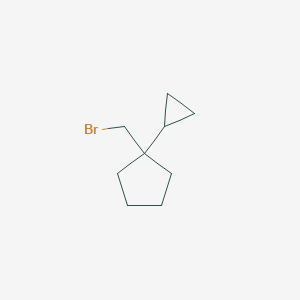
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
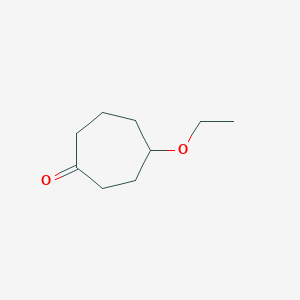
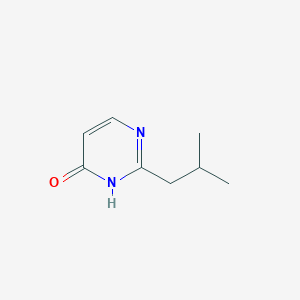
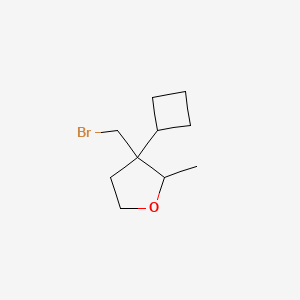
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
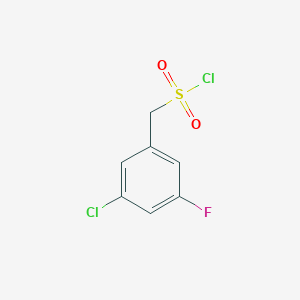


![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
